Ethyl 2-(2,4-diaminophenyl)acetate
CAS No.:
Cat. No.: VC19817111
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | ethyl 2-(2,4-diaminophenyl)acetate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,11-12H2,1H3 |
| Standard InChI Key | FGLBFRCLOKRWGU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(C=C(C=C1)N)N |
Introduction
Chemical Structure and Reactivity
Molecular Architecture
Ethyl 2-(2,4-diaminophenyl)acetate (C₁₀H₁₄N₂O₂) consists of a phenyl ring with amino (-NH₂) groups at positions 2 and 4, connected to an ethyl ester group via a methylene bridge. The electron-rich aromatic system facilitates electrophilic substitution, while the ester group enables hydrolysis or transesterification. The meta-para arrangement of amino groups introduces steric and electronic effects that influence reactivity .
Electronic Properties
Density functional theory (DFT) calculations on analogous compounds reveal a HOMO-LUMO gap of approximately 4.2 eV, indicating moderate reactivity. The amino groups donate electron density to the ring, enhancing nucleophilic character at the ortho and para positions .
Synthesis and Optimization
Nitro Reduction Pathway
A validated synthesis involves hydrogenation of a nitro precursor. For example, ethyl 2-(2,4-dinitrophenyl)acetate is reduced using palladium on carbon (Pd/C) under hydrogen atmosphere:
Procedure:
-
Dissolve ethyl 2-(2,4-dinitrophenyl)acetate (3.40 mmol) in methanol (25 mL).
-
Add 10% Pd/C (0.1 equiv) and stir under H₂ at 25°C for 4 hours.
-
Filter and concentrate to yield the diamine product as a crystalline solid .
Key Data:
| Parameter | Value |
|---|---|
| Yield | 95–98% |
| Purity (HPLC) | ≥99% |
| Reaction Time | 4 hours |
This method avoids over-reduction byproducts common in traditional Fe/HCl systems .
Alternative Alkylation-Reduction Approach
A consecutive synthesis route employs:
-
Alkylation: React 2,4-dinitrophenol with ethyl bromoacetate in acetone/K₂CO₃ (62% yield).
-
Reduction: Treat the intermediate with Fe/NH₄Cl in ethanol/water (80°C, 2 hours) .
Structural Characterization
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) of analogous compounds reveals:
-
Crystal System: Triclinic
-
Space Group: P 1
-
Unit Cell Parameters:
Hydrogen-bonding networks stabilize the lattice, with N–H···O interactions (2.89–3.12 Å) dominating .
Spectroscopic Analysis
¹H NMR (CDCl₃):
-
δ 1.29 (t, 3H, J = 7.2 Hz, CH₃)
-
δ 3.72 (s, 2H, CH₂COO)
-
δ 4.13 (q, 2H, J = 7.2 Hz, OCH₂)
¹³C NMR:
Applications in Drug Discovery
Dual Glucokinase (GK) and PPARγ Activators
Ethyl 2-(2,4-diaminophenyl)acetate derivatives act as dual hypoglycemic agents by:
Structure-Activity Relationship (SAR):
-
Amino Groups: Essential for hydrogen bonding with GK’s Asp205 and PPARγ’s Ser289.
Heterocyclic Synthesis
Intramolecular cyclization yields benzimidazole derivatives:
-
React with CS₂ in DMF/K₂CO₃ to form thiazole intermediates.
-
Cyclize using PPA (120°C, 3 hours) to 1H-benzimidazol-2-ones (74% yield) .
Comparative Analysis with Analogues
Ethyl 4-Aminophenylacetate
| Property | Ethyl 2-(2,4-Diaminophenyl)acetate | Ethyl 4-Aminophenylacetate |
|---|---|---|
| Solubility (H₂O) | 12 mg/mL | 28 mg/mL |
| Melting Point | 98–100°C | 85–87°C |
| GK Activation | EC₅₀ = 0.8 μM | Inactive |
The diamine’s meta-para configuration enables dual-target activity absent in monoamine analogues .
Methyl 2-(2-Aminophenyl)acetate
-
Stability: Prone to lactamization (t₁/₂ = 12 hours vs. 48 hours for ethyl ester).
-
Synthetic Utility: Limited to single-step reactions due to instability.
Stability and Degradation
Hydrolysis Kinetics
Ester hydrolysis follows pseudo-first-order kinetics:
-
k (pH 7.4): 0.05 h⁻¹
-
t₁/₂: 13.9 hours
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume